molecular formula C24H20ClNO3 B11277992 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11277992
M. Wt: 405.9 g/mol
InChI Key: LZHHFZFFEFIRLP-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolidones This compound is characterized by its unique structure, which includes a benzyl group, a chlorophenyl group, a hydroxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be achieved through a multi-step process. One common method involves the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the desired pyrrolidone structure. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products:

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of a hydroxyl group

    Substitution: Introduction of nitro or halogen groups on the aromatic rings

Mechanism of Action

The mechanism of action of 1-benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and methoxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of these targets, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the pyrrolidone core structure. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C24H20ClNO3

Molecular Weight

405.9 g/mol

IUPAC Name

1-benzyl-2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H20ClNO3/c1-29-20-13-9-17(10-14-20)21-22(18-7-11-19(25)12-8-18)26(24(28)23(21)27)15-16-5-3-2-4-6-16/h2-14,22,27H,15H2,1H3

InChI Key

LZHHFZFFEFIRLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)Cl)CC4=CC=CC=C4)O

Origin of Product

United States

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